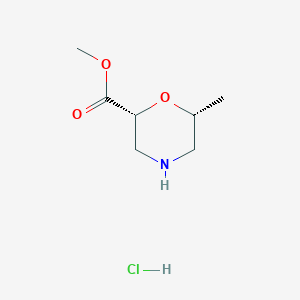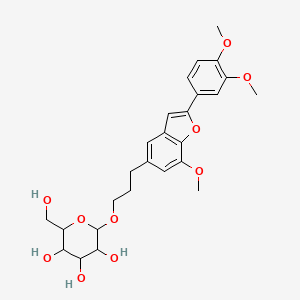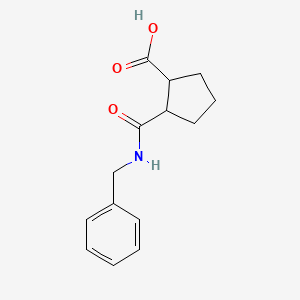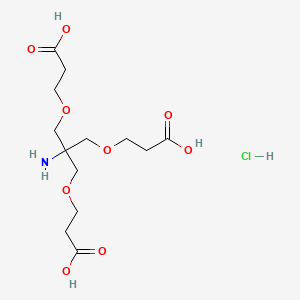
Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of multiple carboxyethoxymethyl groups attached to a central amino-methane core, with the hydrochloride form enhancing its solubility and stability in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) typically involves multi-step organic reactions. One common synthetic route includes the reaction of a primary amine with ethyl chloroacetate under basic conditions to form the carboxyethoxymethyl intermediate. This intermediate is then subjected to further reactions to introduce additional carboxyethoxymethyl groups. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure hydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions
Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the carboxyethoxymethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The carboxyethoxymethyl groups enhance its ability to interact with biological molecules, facilitating its role in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amino-Tri-(carboxymethyl)-methane: Lacks the ethoxy groups, resulting in different solubility and reactivity.
Amino-Tri-(carboxypropyl)-methane: Contains longer alkyl chains, affecting its steric properties and interactions.
Amino-Tri-(carboxyethoxymethyl)-ethane: Has an additional carbon in the central core, altering its overall structure and function.
Uniqueness
Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) is unique due to the presence of carboxyethoxymethyl groups, which provide specific chemical and physical properties that are advantageous in various applications. Its hydrochloride form enhances its solubility and stability, making it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C13H24ClNO9 |
|---|---|
Poids moléculaire |
373.78 g/mol |
Nom IUPAC |
3-[2-amino-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H23NO9.ClH/c14-13(7-21-4-1-10(15)16,8-22-5-2-11(17)18)9-23-6-3-12(19)20;/h1-9,14H2,(H,15,16)(H,17,18)(H,19,20);1H |
Clé InChI |
ACGZZBXQNDTJIA-UHFFFAOYSA-N |
SMILES canonique |
C(COCC(COCCC(=O)O)(COCCC(=O)O)N)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B12290988.png)
![Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12290996.png)
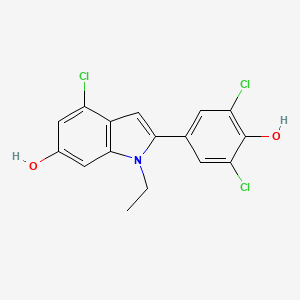

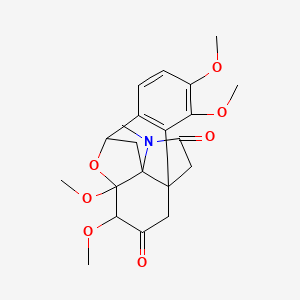

![4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B12291016.png)
![2-[[3-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yl]oxy]acetic acid](/img/structure/B12291019.png)
![(3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12291022.png)
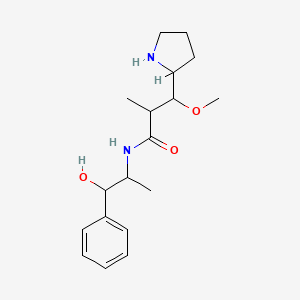
![6-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5H-pyrimidin-4-one](/img/structure/B12291033.png)
